3-(2-Methylpropoxy)pyridin-4-amine is an organic compound classified as a pyridine derivative. It has the molecular formula and is structurally characterized by a pyridine ring substituted with a 2-methylpropoxy group at the 3-position and an amino group at the 4-position. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications in synthesizing more complex organic molecules.
The synthesis of 3-(2-Methylpropoxy)pyridin-4-amine typically involves a nucleophilic substitution reaction. The primary method includes the reaction of 4-aminopyridine with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the process.
The molecular structure of 3-(2-Methylpropoxy)pyridin-4-amine features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| IUPAC Name | 3-(2-Methylpropoxy)pyridin-4-amine |
| InChI | InChI=1S/C9H14N2O/c1-7(2)6-12-9-5-11-4-3-8(9)10/h3-5,7H,6H2,1-2H3,(H2,10,11) |
| InChI Key | QTEIEQSWMAYZMN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC1=C(C=CN=C1)N |
3-(2-Methylpropoxy)pyridin-4-amine can undergo several types of chemical reactions:
The mechanism of action for 3-(2-Methylpropoxy)pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound is believed to modulate biological activity through binding interactions that may involve hydrogen bonding and hydrophobic interactions. These interactions can influence various biological pathways, leading to potential therapeutic effects such as anti-inflammatory or antimicrobial activities.
The compound exhibits typical properties associated with organic amines and pyridine derivatives, including solubility in polar organic solvents and potential volatility under certain conditions.
Key chemical properties include:
These properties make it suitable for various chemical transformations and applications in synthetic chemistry.
3-(2-Methylpropoxy)pyridin-4-amine has several scientific uses:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: